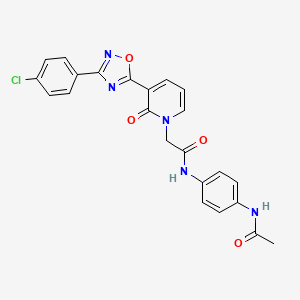

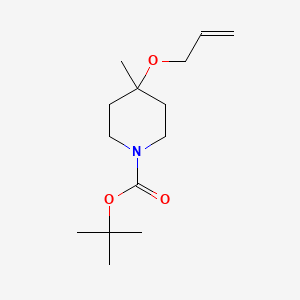

![molecular formula C17H9N3O5S B2714203 N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 683235-53-2](/img/structure/B2714203.png)

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a novel phthalimide derivative . Phthalimide derivatives are synthesized from phthalic anhydride and other compounds, and they have been found to have various applications in medicinal chemistry .

Synthesis Analysis

The synthesis of phthalimide derivatives involves the reaction of phthalic anhydride with other compounds . For instance, the phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours. After cooling, it is poured into 500 mL of ice water when the phthalimide derivatives precipitate and are filtered off .Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical shifts were expressed in parts per million (δ, ppm) and referenced to tetramethylsilane (TMS), (CH3)4Si, which served as an internal standard .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phthalimide derivatives are complex and involve multiple steps . The reaction involves the use of phthalic anhydride and other compounds, and the reaction mixture is stirred and refluxed for several hours .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is synthesized as part of a study on the antioxidant activity of novel compounds. The research focuses on the creation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including N-(1,3-dioxoisoindolin-5-yl) variants, to screen their antioxidant capabilities. Some compounds in this series have been identified as potent antioxidants, showcasing activities 1.5 times higher than well-known antioxidants like ascorbic acid in DPPH radical scavenging method and reducing power assay (Tumosienė et al., 2019).

Antileishmanial Activity

Another research application of related nitroaromatic compounds includes the synthesis and characterization for in vitro screening of anti-leishmanial activity. Although not directly mentioned, compounds within this study framework, such as 2-{6-nitrobenzo[1,3]dioxol-5-(methyleneamino)}benzoic acid, share structural similarities with this compound, indicating potential in exploring antileishmanial properties (Dias et al., 2015).

Inhibition of Cell Adhesion

Research on benzo[b]thiophene derivatives, such as the study of 3-alkoxybenzo[b]thiophene-2-carboxamides, has shown potential in decreasing the adherence of neutrophils to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules E-selectin and ICAM-1 on the endothelium surface, suggesting a role in anti-inflammatory and antiadhesive applications (Boschelli et al., 1995).

Direcciones Futuras

The future directions for the research on “N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their medicinal applications . Additionally, the development of more eco-friendly synthetic strategies could be a potential area of focus .

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3O5S/c21-15-11-3-1-9(7-12(11)16(22)19-15)18-17(23)14-6-8-5-10(20(24)25)2-4-13(8)26-14/h1-7H,(H,18,23)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLRLZFMSVQYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

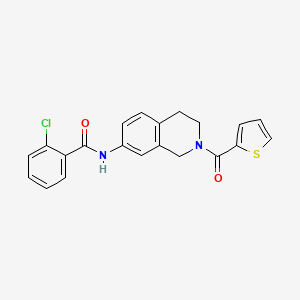

![8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714121.png)

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

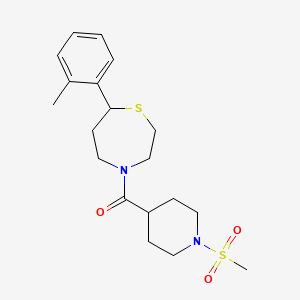

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2714128.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)

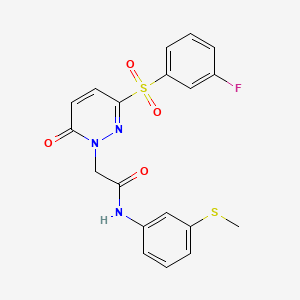

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)